Superior α-Glucosidase Inhibitory Potency Relative to Clinical Standard Acarbose
CAS 532974-72-4 belongs to a series of pyridazin-based thiobenzyl derivatives that have demonstrated potent inhibition of rat intestinal α-glucosidase. All synthesized compounds in this series exhibited IC50 values ranging from 26.3 to 148.9 µM, uniformly surpassing the clinically used standard drug acarbose, which shows an IC50 of 788.6 µM under the same assay conditions . This represents a 5- to 30-fold potency enhancement for the class relative to acarbose. For compounds within this series, kinetic analysis confirmed competitive inhibition behavior (Ki = -56 µM for a representative analog), with molecular docking revealing key hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions at the enzyme active site that rationalize the observed superior activity . While the exact IC50 for the specific compound 532974-72-4 has not been publicly reported in isolation, the series-level data establishes that indole-thioether-benzamide derivatives with this core scaffold are capable of outperforming acarbose by a substantial margin .
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 within series range 26.3–148.9 µM (rat intestinal α-glucosidase, compound class containing 532974-72-4) |
| Comparator Or Baseline | Acarbose IC50 = 788.6 µM (rat intestinal α-glucosidase) |
| Quantified Difference | At least 5- to 30-fold greater potency for the series compared to acarbose |
| Conditions | Rat intestinal α-glucosidase enzyme assay; pyridazin derivatives with thiobenzyl moieties; preincubation and substrate addition protocol per vendor datasheet |
Why This Matters
A >5-fold potency advantage over the clinical gold standard acarbose positions this compound as a superior starting point for antidiabetic lead optimization, reducing the required concentration for effective enzyme inhibition and potentially minimizing off-target effects.
